REACTION_CXSMILES
|
[CH:1]([N-:4]C(C)C)(C)C.[Li+].[CH2:9]1[C:22]2[CH:13]([NH:14][CH:15]3[C:20]([CH:21]=2)=[CH:19][CH:18]=[CH:17][CH2:16]3)[CH2:12][CH2:11][CH2:10]1.C(N(C1CCCCC1)C#N)(C)(C)C>O1CCCC1>[C:1]([CH:12]1[C:13]2[C:22](=[CH:21][C:20]3[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=3[N:14]=2)[CH2:9][CH2:10][CH2:11]1)#[N:4] |f:0.1|
|
Name
|
|
Quantity
|
32.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
octahydroacridine
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
C1CCCC2NC3CC=CC=C3C=C12
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
N-t-butyl-N-cyclohexylcyanamide
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N(C#N)C1CCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
the organic phase washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue, dissolved in ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1CCCC2=CC=3CCCCC3N=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |